molecular formula C16H15FN2O2S B5881843 N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide CAS No. 198879-41-3

N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B5881843
CAS No.: 198879-41-3
M. Wt: 318.4 g/mol
InChI Key: PZPADESDNLWICR-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom on the benzamide ring and a carbamothioyl group attached to a 4-ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-ethoxyphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzamides

Scientific Research Applications

N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide can be compared with other similar compounds, such as:

  • N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide
  • N-[(4-ethoxyphenyl)carbamothioyl]-4-fluorobenzamide
  • N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of a fluorine atom and a carbamothioyl group, which may confer distinct properties and applications.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-2-21-12-9-7-11(8-10-12)18-16(22)19-15(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPADESDNLWICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195834
Record name N-[[(4-Ethoxyphenyl)amino]thioxomethyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198879-41-3
Record name N-[[(4-Ethoxyphenyl)amino]thioxomethyl]-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198879-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(4-Ethoxyphenyl)amino]thioxomethyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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